molecular formula C20H33NaO6S B1602972 Entsufon sodium CAS No. 2917-94-4

Entsufon sodium

Cat. No.: B1602972
CAS No.: 2917-94-4
M. Wt: 424.5 g/mol
InChI Key: FCZYGJBVLGLYQU-UHFFFAOYSA-M
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Description

Historical Context of Entsufon (B1607324) Sodium within Chemical Science

The history of entsufon sodium is intrinsically linked to the development of synthetic detergents in the 20th century. While the element sodium was first isolated in 1807 by Sir Humphry Davy through the electrolysis of caustic soda, the complex organic molecule of this compound is a much more recent invention. tcichemicals.comreddit.com this compound belongs to the class of alkylphenol ethoxylate (APE) derivatives. APEs became commercially prominent in the mid-20th century, valued for their effectiveness and relatively low cost of production, which involves reacting an olefin oligomer with phenol (B47542), both high-volume petrochemicals. reddit.compcimag.com

These surfactants, particularly octylphenol (B599344) and nonylphenol ethoxylates, were widely adopted as wetting agents, emulsifiers, and detergents in numerous applications. pcimag.comtaylorandfrancis.com The non-ionic precursor to this compound is structurally similar to the well-known Triton X-100, a trademark originally registered by Rohm and Haas Co. wikipedia.org this compound itself, being a sulfonated version, was developed to have anionic properties, expanding its application range. It was notably used as a synthetic detergent in the antibacterial emulsion pHisoHex, a product used for surgical scrubs and skin cleansing. taylorandfrancis.comtransparencymarketresearch.comshell.comsrmist.edu.in

General Significance of this compound in Academic Inquiry

The primary significance of this compound in academic inquiry stems from its function as a surface-active agent. In biochemical and molecular biology research, surfactants are indispensable tools for disrupting cell membranes (cell lysis), solubilizing proteins and lipids, and preventing non-specific binding in immunoassays. crodapharma.com As an anionic detergent, this compound can interact with proteins, potentially altering their conformation and charge, which is a critical consideration in enzymology and protein chemistry studies. nm.gov

Its role as an effective emulsifier has also led to its inclusion in various formulations investigated in pharmaceutical and materials science research. Patent literature indicates its use as a component in wound cleansers and other pharmaceutical formulations, where it functions to maintain the stability of emulsions and aid in the delivery of active ingredients. taylorandfrancis.comsrmist.edu.inscience.gov More recently, this compound was identified as a metabolite in a study involving children with congenital heart disease, suggesting new, previously unexplored roles in biological systems that warrant further investigation. cir-safety.org This finding points to a potential expansion of its significance from an exogenous research tool to a molecule of interest in metabolomics and clinical research.

Classification and Structural Features Relevant to Research

The utility of this compound in research is a direct result of its specific chemical classification and molecular architecture.

This compound is classified in several ways based on its structure and function:

Anionic Surfactant : The molecule carries a negative charge on its hydrophilic head group (the sulfonate group), placing it in the class of anionic surfactants. researchgate.netnih.gov This class of surfactants is known for strong cleaning properties and the ability to interact with biological macromolecules like proteins. nm.gov

Organosulfonate Salt : From a chemical structure standpoint, it is an organic compound containing a sulfonate group (R-SO₃⁻) and is present as a sodium salt. numberanalytics.com

Alkylphenol Ethoxylate (APE) Derivative : It is derived from an octylphenol ethoxylate, characterized by a phenol ring substituted with an alkyl group and an ethylene (B1197577) oxide chain. pcimag.com

The molecular structure of this compound is amphiphilic, meaning it possesses both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. numberanalytics.com

Hydrophobic Tail : The hydrophobic portion consists of a 4-(1,1,3,3-tetramethylbutyl)phenyl group. This bulky, nonpolar alkylphenol tail is responsible for the molecule's ability to interact with and solubilize nonpolar substances like oils, lipids, and the hydrophobic regions of proteins. wikipedia.orgnumberanalytics.com

Hydrophilic Head : The hydrophilic part is composed of a short polyethylene (B3416737) oxide chain (two ethoxy units) terminated with a negatively charged ethanesulfonate (B1225610) group (C₂H₄SO₃⁻). numberanalytics.com This polar, charged head group provides strong water solubility and is the basis for its classification as an anionic surfactant.

This dual nature allows this compound molecules to assemble at interfaces (e.g., oil-water or air-water) and, above a certain concentration, to form micelles in aqueous solutions. Micelles are spherical aggregates where the hydrophobic tails form an inner core and the hydrophilic heads form an outer shell, creating a microenvironment capable of entrapping and solubilizing otherwise insoluble compounds. This micelle-forming capability is fundamental to its applications as a detergent and emulsifier in research. nm.gov

Interactive Data Table: Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name sodium;2-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethanesulfonate numberanalytics.comcefic.org
Molecular Formula C₂₀H₃₃NaO₆S pcimag.comnumberanalytics.comkingsresearch.com
Molecular Weight 424.5 g/mol numberanalytics.com
CAS Number 2917-94-4 nm.govnumberanalytics.com
Synonyms Sodium Octoxynol-2 Ethane (B1197151) Sulfonate, Triton X-200 pcimag.comkingsresearch.com
Appearance Solid powder or liquid numberanalytics.comcefic.org
Chemical Class Anionic Surfactant, Organosulfonate Salt researchgate.netnumberanalytics.comkingsresearch.com

Overview of Research Trajectories for Similar Surfactant Compounds

The research trajectory for surfactants in the alkylphenol ethoxylate (APE) family, including this compound, has been significantly influenced by environmental science. For decades, APEs like Triton X-100 were workhorse surfactants due to their performance and cost-effectiveness. pcimag.comshell.com However, growing evidence has shown that they are poorly biodegradable and their degradation byproducts can act as endocrine disruptors, posing a risk to wildlife. crodapharma.combrewerint.com

This has led to a major shift in research and development, driven by both regulatory action and consumer demand for sustainable products. wikipedia.orgcrodapharma.comcredenceresearch.com The European Chemicals Agency (ECHA), for instance, has listed the APE substance group as a "Substance of Very High Concern," mandating its replacement in many applications. wikipedia.orgcrodapharma.com

Current research focuses on several key areas:

Development of Biodegradable Alternatives : A primary focus is the creation of "green" surfactants that are readily biodegradable and have a lower environmental impact. transparencymarketresearch.comnumberanalytics.com Alcohol ethoxylates (AEs) have emerged as effective replacements for APEs in many cleaning and industrial applications, offering better biodegradation profiles. shell.com

Bio-based Surfactants : There is a strong trend towards surfactants derived from renewable resources rather than petrochemicals. cefic.orgcredenceresearch.com This includes the development of novel compounds like rhamnolipids, which are produced by microbial fermentation of plant-based sugars and are both biodegradable and gentle. cefic.org

High-Performance, Multifunctional Surfactants : Research continues to create novel formulations that offer improved performance, such as greater efficiency in colder water, while meeting sustainability criteria. credenceresearch.com The goal is to develop multifunctional surfactants that can act as cleansers, emulsifiers, and foaming agents, simplifying product formulations. credenceresearch.com This innovation is critical for advanced applications in pharmaceuticals, personal care, and agrochemicals. transparencymarketresearch.comcredenceresearch.com

This trajectory indicates a clear and decisive move away from the chemical class to which this compound belongs, towards more environmentally benign and sustainably sourced alternatives.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2917-94-4

Molecular Formula

C20H33NaO6S

Molecular Weight

424.5 g/mol

IUPAC Name

sodium;2-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethanesulfonate

InChI

InChI=1S/C20H34O6S.Na/c1-19(2,3)16-20(4,5)17-6-8-18(9-7-17)26-13-12-24-10-11-25-14-15-27(21,22)23;/h6-9H,10-16H2,1-5H3,(H,21,22,23);/q;+1/p-1

InChI Key

FCZYGJBVLGLYQU-UHFFFAOYSA-M

SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCS(=O)(=O)[O-].[Na+]

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCS(=O)(=O)[O-].[Na+]

Other CAS No.

2917-94-4

physical_description

Liquid

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Entsufon Sodium

Established Synthetic Pathways for Entsufon (B1607324) Sodium

The traditional synthesis of Entsufon sodium is a multi-step process that begins with the appropriate functionalization of an aromatic core, followed by the introduction of the solubilizing groups.

Alkylation and Ethoxylation Reactions

The synthesis typically commences with an alkylated phenol (B47542), specifically octylphenol (B599344). This intermediate is then subjected to ethoxylation. Ethoxylation is a chemical reaction where ethylene (B1197577) oxide is added to a substrate. wikipedia.org In this case, octylphenol serves as the substrate.

The process involves reacting octylphenol with ethylene oxide under pressure and at elevated temperatures, typically around 180°C. wikipedia.org A catalyst is required to facilitate the reaction, with potassium hydroxide (B78521) (KOH) being a common choice. wikipedia.org The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. wikipedia.org For this compound, which contains a diethoxyethyl group, two molar equivalents of ethylene oxide are added to the octylphenol molecule. This reaction results in the formation of octylphenoxy diethanol, the direct precursor for the subsequent sulfonation step.

Sulfonation and Neutralization Processes

The next critical step is the sulfonation of the ethoxylated intermediate. Sulfonation involves the introduction of a sulfonic acid (-SO3H) group into an organic molecule. britannica.com The hydroxyl group of the octylphenoxy diethanol intermediate is converted into a sulfate (B86663) ester. This process is more accurately described as sulfation, which involves forming a carbon-oxygen-sulfur bond. chemithon.com

Several sulfonating agents can be employed, with sulfur trioxide (SO3) being a common choice in industrial settings due to its reactivity and the production of less inorganic salt waste compared to other methods like the oleum (B3057394) process. chemithon.comgoogle.com The reaction with gaseous sulfur trioxide is rapid and stoichiometric but must be carefully controlled to avoid side reactions. chemithon.com The resulting alkyl ether sulfuric acid is hydrolytically unstable and must be neutralized promptly. chemithon.com

The final step is neutralization. The acidic intermediate is neutralized with an alkali, typically an aqueous solution of sodium hydroxide (NaOH), to produce the stable sodium salt, this compound. britannica.comgoogle.com This step is highly exothermic and requires efficient mixing and cooling to prevent the formation of gels and undesired by-products. enviro.wiki

Reaction Condition Optimization for Research Synthesis

Optimizing reaction conditions is crucial for maximizing yield, purity, and efficiency in both research and industrial synthesis. Key parameters are meticulously controlled throughout the manufacturing process.

For the ethoxylation step, the molar ratio of ethylene oxide to octylphenol determines the length of the ethoxy chain. Temperature and pressure are controlled to ensure a safe and efficient reaction. In the sulfonation stage, precise control over the molar ratio of the sulfonating agent to the organic feedstock is essential to achieve complete conversion without causing degradation or side reactions. chemithon.com Temperature control is critical to manage the exothermic nature of the reaction. phxequip.com

The table below summarizes key parameters that are typically optimized.

Process Step Parameter Typical Range/Value Rationale for Optimization
Ethoxylation Temperature180 °CTo ensure sufficient reaction rate while preventing thermal runaway. wikipedia.org
Pressure1-2 barTo maintain ethylene oxide in the liquid phase and control the reaction. wikipedia.org
Catalyst Conc.Varies (e.g., KOH)To achieve a desirable reaction rate. wikipedia.org
Sulfonation Reactant RatioStoichiometricTo ensure complete conversion and minimize by-products. chemithon.com
Temperature35-50 °C (Oleum Process)To control the highly exothermic reaction and prevent charring. google.com
Reaction TimeVaries (e.g., ~2 hours)To allow the reaction to proceed to completion. google.com
Neutralization pHControlledTo ensure complete conversion to the sodium salt and maintain product stability. researchgate.net
TemperatureControlledTo manage the exothermic reaction and prevent by-product formation. enviro.wiki

Novel Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more sustainable and efficient manufacturing processes. This includes the application of green chemistry principles and the use of advanced catalytic systems.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. numberanalytics.com In the context of this compound synthesis, this involves several potential improvements over traditional methods.

Key areas for "greening" the synthesis include:

Safer Solvents and Reagents: Traditional synthesis can sometimes involve hazardous materials. Green approaches prioritize the use of less toxic solvents or, ideally, solvent-free reaction conditions. libretexts.org For instance, replacing organochlorine solvents with more environmentally benign alternatives is a key goal. nuph.edu.ua

Energy Efficiency: Reactions can be designed to be more energy-efficient by operating at lower temperatures and pressures. nuph.edu.ua This not only reduces costs but also decreases the carbon footprint of the process.

Waste Prevention and Atom Economy: Green synthesis routes are designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. libretexts.org This involves choosing reactions with high atom economy and avoiding the use of excess reagents that end up as waste.

The following table contrasts traditional and potential green chemistry approaches for surfactant synthesis.

Green Chemistry Principle Traditional Approach Potential Green Approach
Prevention Use of excess reagents, leading to waste streams (e.g., sodium sulfate). google.comStoichiometric reactions, recycling of unreacted materials. chemithon.comlibretexts.org
Atom Economy Lower atom economy in some older processes.Designing synthetic pathways where the maximum amount of starting materials is incorporated into the product. libretexts.org
Less Hazardous Synthesis Use of strong acids like oleum. google.comUse of more selective and less corrosive reagents; enzyme-catalyzed reactions.
Energy Efficiency High-temperature and high-pressure reactions. wikipedia.orgUse of highly active catalysts to lower reaction temperatures and pressures. nuph.edu.uanih.gov
Safer Solvents Use of volatile and potentially toxic organic solvents. nuph.edu.uaUse of water, supercritical fluids, or solvent-free conditions. libretexts.org

Catalysis in this compound Production

Catalysis is fundamental to the synthesis of this compound, and ongoing research seeks to develop more efficient and selective catalysts.

In the ethoxylation step, while potassium hydroxide is effective, research into alternative catalysts aims to improve selectivity and allow for milder reaction conditions. For sulfonation , the reaction is often performed without a specific catalyst, relying on the high reactivity of sulfur trioxide. However, in other sulfonation contexts, catalysts are used to enhance the reaction. britannica.com

Derivatization Strategies for this compound Analogues

This compound is a synthetic anionic surfactant belonging to the alkylphenol ethoxylate sulfonate class of compounds. windows.netpcimag.com Its molecular structure, consisting of a hydrophobic alkylphenoxy group, a hydrophilic polyoxyethylene chain, and an anionic sulfonate group, allows for systematic modifications to produce a wide range of analogues with tailored physicochemical properties. acs.org These derivatization strategies focus on altering each of these three core components to fine-tune performance characteristics such as surface tension reduction, emulsification, and detergency for various industrial and research applications.

Modification of the Alkylphenoxy Moiety

The hydrophobic part of this compound is a 4-(1,1,3,3-tetramethylbutyl)phenol group, also known as an octylphenol group. acs.org The synthesis of this moiety is the initial step in building the surfactant molecule. It typically involves the acid-catalyzed alkylation of phenol with a corresponding branched alkene, such as trimethylpentene (a dimer of isobutylene), to yield 4-tert-octylphenol (B29142). acs.orgsigmaaldrich.com

Derivatization of the alkylphenoxy moiety is achieved by varying the structure of the alkyl group attached to the phenol ring. By selecting different alkenes for the initial alkylation reaction, a diverse library of analogues can be synthesized. This modification primarily influences the hydrophobicity (and by extension, the hydrophile-lipophile balance, or HLB) of the resulting surfactant. For instance, using a propylene (B89431) trimer (nonene) instead of a butylene dimer results in nonylphenol ethoxylates, which are closely related analogues. cleaninginstitute.org The complexity of the starting alkene mixture, such as technical-grade nonene, can lead to a complex mixture of isomers with differently branched alkyl chains. acs.org

Research has also explored the use of longer or differently structured alkyl chains to alter performance and environmental profiles. A patented process describes the synthesis of C16 alkylphenol ethoxylates using an octene-rich byproduct stream from petrochemical plants, demonstrating the feasibility of creating analogues with significantly larger hydrophobic groups. google.com

Table 1: Examples of Alkylphenol Precursors for Analogue Synthesis

Precursor AlkylphenolCorresponding AlkeneResulting Hydrophobic Group
4-tert-OctylphenolTrimethylpenteneOctyl (C8)
4-NonylphenolNonene (Propylene Trimer)Nonyl (C9)
Cardanol (from Cashew Nut Shell Liquid)N/A (natural side chain)C15 with unsaturation
C16 AlkylphenolOctene DimerHexadecyl (C16)

This table illustrates how different starting materials can be used to modify the hydrophobic alkylphenoxy portion of the surfactant.

Alterations of the Ethoxy Chain Length

The hydrophilic character of this compound is primarily determined by the polyethylene (B3416737) oxide (or ethoxy) chain. This chain is synthesized through a process called ethoxylation, where the precursor alkylphenol is reacted with ethylene oxide. venus-goa.com This reaction is typically performed at elevated temperatures and pressures using a base catalyst, such as sodium or potassium hydroxide. cir-safety.org

A key strategy for creating analogues is to control the length of this ethoxy chain. The degree of ethoxylation, which is the average number of ethylene oxide units added per molecule, can be precisely managed by adjusting the molar ratio of ethylene oxide to the alkylphenol during the reaction. acs.org This allows for the synthesis of a homologous series of compounds, each with a different ethoxy chain length and, consequently, different water solubility and surfactant properties. cleaninginstitute.org For example, the octoxynol family of surfactants includes members like octoxynol-9, octoxynol-10, and octoxynol-40, where the number designates the average number of ethoxy units. cir-safety.orggoogle.com this compound itself is specifically a sodium octoxynol-2 ethane (B1197151) sulfonate, indicating an average of two ethoxy units.

It is important to note that the ethoxylation process results in a mixture of oligomers with a range of ethoxy chain lengths that typically follows a Poisson distribution around the average value. acs.org

Table 2: Influence of Ethoxy Chain Length on Octylphenol Ethoxylate Properties

Analogue Name (Example)Average Ethoxy Units (n)General Water Solubility
Octoxynol-11Insoluble
Octoxynol-33Poorly Soluble/Dispersible
Octoxynol-9 (Triton X-100)9-10Soluble
Octoxynol-4040Highly Soluble

This table shows the direct relationship between the number of ethoxy units and the water solubility of the resulting non-ionic intermediate.

Advanced Analytical Chemistry of Entsufon Sodium

Spectroscopic Techniques for Characterization and Quantification

Spectroscopic methods are indispensable for probing the molecular characteristics of Entsufon (B1607324) sodium. These techniques offer insights into its structural components, functional groups, and electronic properties, and provide a basis for its quantitative determination.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of Entsufon sodium and its close structural analogs, such as Triton X-100, reveals key vibrational frequencies that confirm its molecular architecture. The presence of a sulfonate group is confirmed by characteristic strong absorption bands for the S=O bond, typically observed around 1043 cm⁻¹, 1173 cm⁻¹, and 1357 cm⁻¹.

A significant absorption band in the range of 3300-3700 cm⁻¹ is characteristic of the hydroxyl (-OH) group, although in the context of the broader Triton surfactant family, this region is important for observing modifications to the terminal hydroxyl group. researchgate.net The spectrum also displays bands corresponding to C-H stretching of the alkyl groups at approximately 2866 cm⁻¹ and vibrations of the benzene (B151609) ring around 1609 cm⁻¹ and 1510 cm⁻¹. researchgate.net The ether linkages (-O-) in the polyethylene (B3416737) oxide chain also give rise to characteristic stretching vibrations.

A representative table of the principal IR absorption bands for compounds structurally related to this compound is provided below.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~3487O-H StretchingHydroxyl
~2866C-H StretchingAlkyl
~1609C=C StretchingBenzene Ring
~1510C=C StretchingBenzene Ring
~1357, ~1173, ~1043S=O StretchingSulfonate

This interactive table summarizes the key IR absorption bands for functional groups found in this compound and related surfactants.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement within a molecule. For this compound, ¹H NMR is particularly informative for confirming its structure. The ¹H NMR spectrum of the closely related Triton X-100 in D₂O shows distinct signals corresponding to the different proton environments within the molecule. researchgate.net

Key proton signals can be assigned as follows:

Aromatic Protons: A group of signals in the aromatic region of the spectrum corresponds to the phenylene protons. researchgate.net

Oxyethylene Protons: A prominent group of lines is attributed to the protons of the repeating oxyethylene units in the hydrophilic chain. researchgate.net

Alkyl Protons: Signals corresponding to the various alkyl protons of the hydrophobic tail are also clearly visible. researchgate.net

In addition to structural elucidation, specialized NMR techniques can be employed to study the aggregation properties and molecular environment of surfactants like this compound in solution. nih.govnih.gov

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS/MS), it becomes a powerful tool for separating and identifying individual components in a mixture, making it ideal for analyzing the purity of commercial surfactant preparations which often consist of a distribution of oligomers.

Analysis of structurally similar Triton surfactants by LC-MS reveals a characteristic pattern of peaks, each corresponding to a different number of ethylene (B1197577) oxide units. nih.gov A common observation is a mass difference of 44 Da between adjacent peaks, which corresponds to the molar mass of a single ethylene oxide group (–CH₂CH₂O–). nih.gov For this compound, which is an anionic surfactant, electrospray ionization (ESI) in negative ion mode would be expected to produce a prominent ion corresponding to the deprotonated molecule [M-Na]⁻. In positive ion mode, sodium adducts [M+Na]⁺ may also be observed. nih.gov

The high resolution and sensitivity of MS also allow for the detection and identification of impurities, by-products, or degradation products that may be present in the sample. lcms.czwaters.com

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The presence of the phenyl group in the this compound molecule gives it a characteristic UV absorbance profile.

The UV absorption spectrum of Triton X-100, a close analog, shows a significant peak in the range of 274-280 nm, with a much stronger, broader peak between 210-230 nm. physchemres.org A detection wavelength of 225 nm has been effectively used for the quantification of Triton X-100. nih.gov The absorbance at these wavelengths is directly proportional to the concentration of the surfactant in a solution, following the Beer-Lambert law, which allows for the creation of a calibration curve for accurate quantification. researchgate.net

This technique is valued for its simplicity, speed, and cost-effectiveness, making it suitable for routine quality control analyses. nih.gov

Analytical TechniqueParameter MeasuredInformation Obtained
UV-Vis SpectrophotometryLight AbsorbanceConcentration in solution
Wavelengths of Maxima (λmax)~225 nm, ~275 nmCharacteristic of the phenyl chromophore
Linearity RangeDependent on concentrationObeys Beer-Lambert Law

This interactive table outlines the key parameters for the quantification of this compound and related compounds using UV-Vis spectrophotometry.

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the quantification of individual species. High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for the analysis of non-volatile compounds like this compound.

Due to the nature of its synthesis, commercial this compound is typically a mixture of oligomers with varying lengths of the polyethylene oxide chain. HPLC is the ideal technique for separating these oligomers and assessing the distribution. Several HPLC methods have been developed for the analysis of the closely related Triton X-100, which can be adapted for this compound.

Reversed-Phase HPLC (RP-HPLC): A common approach involves using a C18 stationary phase with a mobile phase gradient. For instance, a method for Triton X-100 utilizes a C18 column with a step methanol (B129727) gradient and UV detection at 225 nm. nih.gov This mode of chromatography separates components based on their hydrophobicity.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for separating polar compounds and can provide excellent resolution of surfactant oligomers. An ultra-high performance HILIC method for Triton X-100 separation uses a silica-based stationary phase with a gradient of acetonitrile (B52724) and water. nih.gov This method, coupled with UV detection at wavelengths of 200, 223, and 275 nm, allowed for the baseline separation of 28 different oligomers within five minutes. nih.gov

Hydrogen Bonding-Based Chromatography: Specialized columns, such as those designed for separation based on hydrogen bonding (e.g., SHARC 1), have also been successfully employed. One such method separates Triton X-100 oligomers using a gradient of acetonitrile and methanol with UV detection at 270 nm. sielc.com

The validation of these HPLC methods typically involves assessing parameters such as linearity, precision, accuracy, specificity, and robustness to ensure the reliability of the analytical results. nih.gov

HPLC ModeStationary PhaseMobile Phase ExampleDetection
Reversed-PhaseC18Methanol/Water GradientUV (225 nm)
HILICSilicaAcetonitrile/Water GradientUV (200, 223, 275 nm)
Hydrogen BondingSHARC 1Acetonitrile/Methanol GradientUV (270 nm)

This interactive table compares different HPLC methods that can be applied to the analysis of this compound.

Gas Chromatography (GC) for Volatile Components (if applicable)

Gas chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds. nih.govunl.edu For a compound like this compound, which is a salt and thus non-volatile, direct analysis by GC is not feasible. However, GC becomes applicable if there is a need to analyze volatile components associated with it, such as residual solvents from its synthesis or volatile degradation products.

The process would involve a sample preparation step, like headspace analysis or thermal desorption, to introduce only the volatile analytes into the GC system. unl.edu In this system, a carrier gas moves the volatile components through a column, where they are separated based on their boiling points and interactions with the stationary phase. nih.gov A detector, commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used for detection and quantification. nih.govnih.gov GC-MS is particularly advantageous as it provides structural information, aiding in the definitive identification of the volatile compounds. mdpi.com

Capillary Electrophoresis for Charged Species

Capillary electrophoresis (CE) is an effective separation technique for charged species, making it highly suitable for the analysis of this compound, which is an anionic surfactant. nih.govwikipedia.org This method utilizes a high voltage applied across a narrow fused-silica capillary filled with an electrolyte solution to separate ions based on their electrophoretic mobility and the electroosmotic flow of the buffer. nih.govusp.org

In a typical CE setup, a small plug of the sample is injected into the capillary. When the voltage is applied, different components of the sample migrate at different velocities, leading to their separation. usp.org Detection is often achieved using UV-Vis absorbance, where a section of the capillary itself serves as the detection cell. wikipedia.org CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption. mdpi.com For anionic surfactants like this compound, micellar electrokinetic chromatography (MEKC), a hybrid of electrophoresis and chromatography, can also be employed to separate both neutral and charged analytes. usp.org

Method Validation in Academic Research Settings

Analytical method validation is a critical process in academic research to ensure that a chosen analytical procedure is suitable for its intended purpose. researchgate.netroutledge.com It provides documented evidence that the method has the required performance characteristics to yield reliable and accurate results. europa.eugavinpublishers.com The key parameters evaluated during method validation include linearity, precision, accuracy, robustness, and the limits of detection and quantification. elementlabsolutions.com

Linearity, Precision, Accuracy, and Robustness

Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis of the response versus concentration. gavinpublishers.com

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.euelementlabsolutions.com It is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability (short-term precision), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory variations). europa.eu

Accuracy is the closeness of the test results obtained by the method to the true value. europa.euelementlabsolutions.com It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material) or by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery. europa.eugavinpublishers.com

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. europa.euelementlabsolutions.com Parameters that may be varied include pH of the mobile phase, column temperature, and flow rate.

The following table summarizes typical acceptance criteria for these validation parameters in an academic research setting.

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.995
Precision (RSD) Repeatability: ≤ 2% Intermediate Precision: ≤ 3%
Accuracy (% Recovery) 98% - 102%
Robustness RSD of results should remain within acceptable limits (e.g., ≤ 5%) when parameters are varied.

Detection and Quantification Limits

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netnih.gov The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netnih.gov

These limits are crucial for determining the sensitivity of an analytical method. They can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. nih.gov

A hypothetical example of LOD and LOQ for the analysis of an anionic surfactant similar to this compound using a validated HPLC-UV method is presented below.

ParameterValue
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL

Application of Analytical Methods in Research Samples

The validated analytical methods are subsequently applied to the analysis of research samples, which can often be complex matrices. The presence of other components in the sample can interfere with the analysis of the target analyte, a phenomenon known as the matrix effect. osti.gov

Analysis in Environmental Matrices

The determination of surfactants like this compound in environmental matrices such as water and soil is important for environmental monitoring. researchgate.netlnhb.fr These matrices are complex and often require extensive sample preparation to remove interfering substances and pre-concentrate the analyte before analysis. researchgate.netnih.gov

Sample preparation techniques for water samples may include solid-phase extraction (SPE), while for soil and sludge samples, techniques like Soxhlet extraction or ultrasonic extraction might be employed. nih.govresearchgate.net The choice of the analytical method depends on the required sensitivity and the nature of the sample. Chromatographic techniques coupled with mass spectrometry are often preferred for their high selectivity and sensitivity in complex environmental samples. researchgate.net

The table below shows hypothetical recovery data for the analysis of an anionic surfactant in different environmental matrices, demonstrating the effectiveness of the sample preparation and analytical method.

Environmental MatrixSpiked ConcentrationMeasured Concentration% Recovery
River Water 10 µg/L9.7 µg/L97%
Wastewater Effluent 50 µg/L48.2 µg/L96.4%
Soil 100 µg/kg94.5 µg/kg94.5%
Sewage Sludge 200 µg/kg185.6 µg/kg92.8%

Analysis in Biological Research Samples (excluding human clinical samples)

While specific validated methods for the quantitative analysis of this compound in non-human biological research samples are not extensively detailed in publicly available literature, the analytical approaches can be inferred from established methodologies for structurally similar compounds, such as aryl sulfonates and sulfonamides. High-performance liquid chromatography (HPLC) coupled with various detection techniques stands as the primary modality for the determination of these compounds in complex biological matrices obtained from animal studies.

The analytical process typically involves three key stages: sample preparation, chromatographic separation, and detection and quantification. The choice of method is often dictated by the nature of the biological matrix (e.g., plasma, tissue homogenates, urine), the required sensitivity, and the physicochemical properties of the analyte.

Sample Preparation:

Effective sample preparation is critical to remove interfering endogenous substances and concentrate the analyte prior to chromatographic analysis. For sulfonated aromatic compounds, a combination of protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) is commonly employed.

Tissue samples, such as liver, kidney, or muscle from research animals, are typically homogenized in a suitable buffer. usda.govnih.gov This is often followed by protein precipitation using agents like acetonitrile. nih.gov Subsequent purification and concentration are frequently achieved using SPE with C18 or specialized cation exchange cartridges, which have demonstrated high recovery rates for sulfonamides. usda.govnih.gov For instance, a method developed for various sulfonamides in swine and chicken tissues reported average recoveries greater than 70% with relative standard deviations below 13.7% using a C18 SPE cleanup. nih.gov

Chromatographic Separation and Detection:

Reversed-phase HPLC is the most common technique for separating sulfonated compounds from other matrix components. nih.gov C18 columns are widely used, offering good resolution and peak shape. nih.govnih.gov The mobile phase usually consists of a buffered aqueous solution and an organic modifier like acetonitrile, often run in a gradient elution mode to optimize separation. usda.gov

Detection methods are chosen based on the required sensitivity and specificity.

UV Detection: HPLC with UV detection is a robust and widely available method. For aromatic sulfonic acids, detection is typically set at wavelengths around 260-280 nm. researchgate.net

Fluorescence Detection: For enhanced sensitivity, derivatization with a fluorescent tag like fluorescamine (B152294) or 9-fluorenylmethyl chloroformate (FMOC-Cl) can be performed pre-column. usda.govnih.govnih.gov This technique significantly lowers the limit of detection, making it suitable for trace-level analysis in tissues. nih.govnih.gov For example, a method using pre-column derivatization with fluorescamine for sulfonamides in animal tissues achieved a limit of detection of 0.01 µg/g. nih.gov

Mass Spectrometry (MS): HPLC coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) offers the highest selectivity and sensitivity, allowing for unambiguous identification and quantification of the analyte, which is particularly useful for metabolism and pharmacokinetic studies in animals.

The following tables summarize typical parameters and findings from studies on analogous compounds, which could serve as a starting point for the development of a validated analytical method for this compound in biological research samples.

Table 1: HPLC Method Parameters for Analysis of Sulfonated Compounds in Animal Tissues

ParameterMethod A: Sulfonamides in Swine/Cattle nih.govMethod B: Sulfonamides in Swine/Chicken nih.govMethod C: Linear Alkylbenzene Sulfonates (LAS) in Marine Organisms nih.gov
Column C18C18Not Specified
Mobile Phase 0.02M Phosphoric Acid-Acetonitrile (60.5 + 39.5)Acetonitrile/Water GradientNot Specified
Detection Fluorescence (Ex: 405 nm, Em: 495 nm)UV DetectionFluorescence Detection
Derivatization Agent Fluorescamine (Pre-column)9-fluorenylmethyl chloroformate (FMOC-Cl) (Pre-column)None
Internal Standard SulfapyridineNot SpecifiedNot Specified

Table 2: Performance Characteristics of Analytical Methods for Sulfonated Compounds in Biological Matrices

ParameterSulfonamides in Swine/Cattle Tissues nih.govSulfonamides in Swine/Chicken Tissues nih.govLAS in Marine Organisms nih.gov
Sample Types Muscle, Liver, KidneyMuscle, LiverVarious Marine Tissues
Extraction Method Modified AOAC 983.31Acetonitrile Extraction, C18 SPESoxhlet and Solid-Phase Extraction
Recovery 96-99%>70%80-104%
Limit of Detection (LOD) 0.01 µg/g3-5 µg/kg15 ng/g (wet mass)
Coefficient of Variation (CV) 4-10%<13.7%1-9%

These established methods for analogous sulfonated compounds provide a strong foundation for developing and validating a robust analytical procedure for the determination of this compound in various non-human biological samples, which is essential for preclinical research, including pharmacokinetic, toxicokinetic, and metabolism studies.

Mechanistic Investigations of Entsufon Sodium Non Clinical

Interactions with Model Biological Systems (In Vitro)

In vitro studies provide a foundational understanding of how entsufon (B1607324) sodium interacts with cellular structures, particularly membranes, and their constituent proteins and lipids.

Direct studies on the cellular permeability of entsufon sodium are not extensively detailed in publicly available literature. However, data on structurally related compounds, such as nonylphenol ethoxylates (NPEs) and other octoxynols, provide insights. In vitro dermal penetration studies using human cadaver skin have shown that the penetration of these related surfactants is very low, often less than 1% over a 48-hour period. cir-safety.orgcir-safety.org This suggests that this compound, as a moderately sized amphipathic molecule, is unlikely to permeate intact epidermal layers to a significant extent. Its low octanol-water partition coefficient (log Do/w) further suggests it is not highly lipophilic, a property that can limit passive diffusion across cellular membranes. acs.org

As a synthetic detergent, the primary mechanism of this compound's interaction with biological systems is the disruption of cellular membranes. federalregister.gov Detergents are amphipathic, possessing both a hydrophobic (fat-soluble) tail and a hydrophilic (water-soluble) head. This structure allows them to interact with the lipid bilayers that form cellular membranes.

The proposed mechanism involves the following steps:

Monomer Partitioning : At low concentrations, individual this compound molecules insert themselves into the lipid bilayer of a cell membrane.

Membrane Lysis : As the concentration of the detergent increases, the integrity of the membrane is compromised, leading to the formation of pores and eventual lysis, or rupture, of the cell. federalregister.gov This can cause the leakage of intracellular contents. federalregister.gov

Micelle Formation : At higher concentrations, the detergent molecules solubilize the membrane lipids and proteins by forming mixed micelles, effectively dissolving the membrane structure.

This surfactant activity is fundamental to its function in cleansing formulations, where it helps to emulsify and remove oils and debris.

The detergent properties of this compound inherently affect the structure of proteins and lipids, particularly those integrated into cell membranes. Anionic detergents like this compound are generally considered denaturing. They can disrupt the non-covalent interactions that maintain the three-dimensional structure of proteins, including both membrane-bound and soluble proteins.

This interaction can:

Break Protein-Protein Interactions : By binding to the hydrophobic regions of proteins, the detergent can disrupt the native quaternary and tertiary structures.

Solubilize Membrane Proteins : It confers miscibility to otherwise water-insoluble membrane proteins by coating their hydrophobic surfaces, which is a standard technique in biochemical research for extracting and studying these proteins.

Disrupt Lipid Rafts : It can alter the organization of lipids within the membrane, breaking up specialized microdomains like lipid rafts which are crucial for cellular signaling.

The effect is concentration-dependent, with lower concentrations causing selective extraction of membrane components and higher concentrations leading to complete solubilization and denaturation. nih.gov

Specific molecular-level interactions of this compound with enzymes or receptors are not well-documented in non-clinical research. Its primary role is that of a surfactant rather than a ligand that binds to a specific receptor to elicit a biological response. cir-safety.org Its effects are generally considered non-specific and are a direct consequence of its physicochemical properties as a detergent. nih.gov

In formulations containing other active ingredients, such as the antiseptic hexachlorophene, this compound functions as a vehicle or emulsifying agent. archive.org Its purpose is to ensure the stability of the formulation and to cleanse the application area, which may facilitate the action of the active drug, rather than interacting with specific cellular targets like enzymes or receptors itself. cir-safety.org

Biochemical Pathway Perturbations in Research Models

While direct studies on pathway perturbations are limited, metabolomic analyses offer a window into the systemic biochemical changes that may occur in the presence of various compounds.

Metabolomics, the large-scale study of small molecules or metabolites within cells and biological systems, can reveal systemic responses to chemical exposure. nih.govresearchgate.net In one study that integrated transcriptomics and metabolomics to investigate molecular mechanisms in children with congenital heart disease, this compound was identified as a differentially expressed metabolite. nih.gov

The analysis found that the level of this compound was significantly upregulated in certain patient groups compared to controls. nih.gov This finding indicates a perturbation in one or more biochemical pathways, although the study did not elucidate the specific mechanism leading to the increased presence of the compound. nih.gov

Table 1: Metabolomic Analysis Data for this compound This table presents findings from an integrated omics study where this compound was identified as a differentially expressed metabolite.

MetaboliteMass to Charge Ratio (m/z)Retention Time (RT)Fold ChangeVIPp-valueRegulation
This compound423.1847.645.6277949.9570.0178690Up

Source: Adapted from a study on nutritional risk and neurodevelopment in children with congenital heart disease. nih.gov

Transcriptomic Analysis in Cellular Models

Currently, there is no publicly available scientific literature or data from dedicated research studies on the transcriptomic analysis of this compound in cellular models. Searches of scientific databases and patent literature did not yield any studies that have investigated the effects of this compound on gene expression profiles in any cell type. Therefore, no data on differentially expressed genes, affected cellular pathways, or regulatory networks related to this compound exposure can be provided at this time.

Biocompatibility Studies in Non-Human Contexts (e.g., material science research)

Information regarding the biocompatibility of this compound within the specific context of material science research is limited. While the compound is used in some commercial formulations, detailed studies evaluating its biocompatibility as a standalone material or its interaction with other materials in a non-human, non-clinical research setting are not available in the public domain.

No research was found that specifically investigates the material properties of this compound, such as its effects on tissue engineering scaffolds, implantable devices, or other biomaterials. Therefore, no data tables or detailed research findings on its performance, cytotoxicity, or inflammatory response in material science applications can be presented.

Environmental Fate and Transport Research of Entsufon Sodium

Environmental Modeling and Prediction

Environmental fate models are essential tools for estimating the distribution and concentration of chemicals when experimental data is scarce. These models integrate a chemical's physical and chemical properties with environmental parameters to predict its behavior.

A variety of computational tools are used by regulatory agencies and researchers to assess chemical fate. The aforementioned pesticide indirect photodegradation (PIP) database is an example of a specialized model developed to predict a specific degradation pathway acs.org. Such models are validated using experimental data from a range of known compounds to ensure the accuracy of their predictions acs.orgcir-safety.org.

More comprehensive environmental fate assessments utilize model suites like the US Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™ nanofase.eu. These models estimate physical-chemical properties and environmental fate parameters, including biodegradation rates, soil adsorption coefficients (Koc), and bioaccumulation factors nanofase.eu. Other complex models, such as SimpleBox, are multimedia fate models that predict background concentrations of substances in air, water, sediment, and soil on regional and continental scales up.pt. These models function by creating a mass balance, accounting for all inputs (emissions) and outputs (degradation, transport) from defined environmental compartments up.ptastrazeneca.com.

Predictive models are used to estimate the Predicted Environmental Concentration (PEC) of a substance in various environmental compartments. The calculation often follows a standardized formula that considers the amount of the chemical used, the population of the area, wastewater volume, and dilution factors europa.eu.

Table 2: Example Inputs for a Predicted Environmental Concentration (PEC) Calculation in Surface Water europa.eu

ParameterDescriptionExample Value/Source
A Total consumption of active ingredient per year ( kg/year )Based on sales/usage data
R Removal rate in wastewater treatment (%)Assumed to be 0 for a worst-case scenario if no data is available
P Number of inhabitants in the relevant regionSourced from statistical offices (e.g., Eurostat)
V Volume of wastewater per capita per day (L/day)Default values are often used (e.g., 200 L/day)
D Dilution factor for wastewater in surface waterDefault values are often used (e.g., 10)

Models like EPI Suite™ can predict how a chemical will partition in the environment. For instance, based on a low octanol-water partition coefficient (log Kow) and a low soil adsorption coefficient (log Koc), a chemical like sodium cumenesulfonate is predicted to be highly soluble in water and mobile in soil, with a low likelihood of bioaccumulating in aquatic organisms nanofase.eu. Similarly, fugacity models can estimate the percentage of a chemical that will end up in soil, water, or air. For entsufon (B1607324) sodium, such models would be used to predict its distribution and concentration in various model ecosystems, providing crucial information for risk assessment.

Ecotoxicological Investigations in Non-Human Organisms (Mechanistic Focus)

Entsufon sodium, chemically identified as Sodium octoxynol-2 ethane (B1197151) sulfonate, is a member of the octylphenol (B599344) ethoxylate (OPE) group of non-ionic surfactants. nih.govnih.gov The ecotoxicological profile of this compound is intrinsically linked to that of the broader OPE class and its environmental degradation products, which are often more persistent and toxic than the parent compound. atamanchemicals.comnih.gov Research into its environmental fate focuses on the effects these substances have on aquatic and terrestrial ecosystems, as well as their potential to accumulate in living organisms.

Effects on Aquatic Organisms (e.g., bacterial inhibition, algal growth)

As a surfactant, this compound and other OPEs are designed to be active at interfaces, a property which can disrupt the cellular membranes of aquatic organisms. The primary ecotoxicological concern with OPEs stems from their environmental breakdown. In aquatic environments, microbial action cleaves the ethoxylate chain, leading to the formation of more toxic and persistent degradation products, principally 4-tert-octylphenol (B29142) (4-tOP). atamanchemicals.comumweltprobenbank.decoastalwiki.org This degradation product is recognized as an endocrine disruptor with the potential to affect aquatic life. atamanchemicals.comumweltprobenbank.de

Globally Harmonized System (GHS) classifications for this compound indicate that it is considered harmful to aquatic life, with some notifications stating it is very toxic to aquatic life with long-lasting effects. nih.gov This toxicity is reflective of both the parent molecule and its breakdown products. Studies on the broader OPE class and 4-tOP confirm their potential for adverse effects on a range of aquatic species. For instance, concentrations of octylphenol as low as 6.1 µg/L can negatively impact marine organisms. atamanchemicals.comcoastalwiki.org The toxicity of these compounds is a significant factor in assessing their environmental risk.

Aquatic Toxicity Data for Octylphenol Ethoxylates (OPEs) and their Degradation Product, 4-tert-Octylphenol (4-tOP)
SubstanceOrganismEndpointValueReference
This compoundAquatic LifeGHS HazardHarmful to very toxic, with long lasting effects nih.gov
4-iso-Octylphenol-ethoxylateAquatic LifeGHS HazardVery toxic to aquatic life with long lasting effects lgcstandards.com
4-tert-OctylphenolMarine OrganismsAdverse Effect Concentration> 6.1 µg/L atamanchemicals.comcoastalwiki.org
4-tert-OctylphenolFathead Minnow (Pimephales promelas)LC50290 µg/L fraunhofer.de

Effects on Terrestrial Organisms (e.g., soil microbes)

When introduced to terrestrial environments, such as through the application of sewage or industrial sludge to land, this compound and other OPEs are subject to microbial degradation. nih.gov As surfactants, these compounds can alter the physical properties of soil and affect the viability of soil microorganisms, which are crucial for nutrient cycling and soil health. researchgate.net

Research on the environmental fate of alkylphenol ethoxylates (a group that includes OPEs) in recycled paper sludge applied to agricultural fields demonstrated that concentrations of these compounds decreased by 84% over a 14-week period. nih.gov This suggests that soil microbes are capable of degrading these surfactants. nih.gov However, the degradation process can lead to the temporary accumulation of intermediate products like 4-tOP, which may have its own toxicological effects on the soil ecosystem before it is further broken down. nih.gov While OPEs are considered to be quite stable in soil and tend to adsorb to soil particles, the microbial community can adapt to break them down over time. atamanchemicals.comnih.govcoastalwiki.org The impact of surfactants on soil can be complex, potentially inhibiting some microbial processes while the compounds themselves serve as a carbon source for other microbes. researchgate.net

Bioaccumulation Potential in Research Species

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. For this compound and related compounds, the potential for bioaccumulation is primarily associated with its lipophilic degradation product, 4-tert-octylphenol. service.gov.uk The parent OPE compounds have a lower tendency to bioaccumulate. atamanchemicals.com

The log octanol-water partition coefficient (log Kow), a key indicator of bioaccumulation potential, for 4-tert-octylphenol is 4.12, which suggests a moderate potential to accumulate in the fatty tissues of organisms. service.gov.uk Experimental studies have measured bioconcentration factors (BCFs) for 4-tOP in several fish species. While the reported BCF values are below the threshold of 2000 that would classify the substance as "bioaccumulative," they are significant and indicate that the compound is stored in fish tissues at concentrations several hundred times higher than in the surrounding water. fraunhofer.deservice.gov.uk For example, a BCF of 471 was measured in whole-body rainbow trout, with higher values found in specific tissues like fat and liver. service.gov.uk

Bioconcentration Factors (BCF) for 4-tert-Octylphenol in Aquatic Species
SpeciesBCF Value (Whole Body)Reference
Fish (General)~600 (Estimated) service.gov.uk
Fish (General)297 (Measured) fraunhofer.de
Rainbow Trout (Oncorhynchus mykiss)471 (Measured) service.gov.uk

Structure Activity Relationship Sar and Computational Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. biorxiv.orgnih.gov The fundamental concept is that variations in the structural or physicochemical properties of a molecule are correlated with changes in its activity. biorxiv.org

Development of Predictive Models for Chemical Properties

Predictive QSAR models can be developed to estimate various physicochemical properties of entsufon (B1607324) sodium that are crucial for its function and environmental fate. These properties include water solubility, octanol-water partition coefficient (logP), and biodegradability. The process involves:

Data Collection: Gathering experimental data for a set of structurally related compounds.

Descriptor Calculation: Using specialized software to calculate a wide range of molecular descriptors that quantify different aspects of the molecular structure (e.g., topological, electronic, steric).

Model Building: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to create a model that best correlates the descriptors with the observed property. biorxiv.org

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability. mdpi.com

For a surfactant like entsufon sodium, QSAR models could predict properties like its critical micelle concentration (CMC) or its foaming ability based on its molecular structure.

Correlation of Structural Features with Research-Relevant Activities

QSAR can be instrumental in understanding how the structural features of this compound relate to its performance as a surfactant and its environmental impact. For instance, the length and branching of the alkyl chain, the number of ethoxy groups, and the nature of the sulfonate headgroup can all influence its surface activity and degradation rate.

A study developing a pesticide indirect photodegradation database highlighted this compound as one of the top five outputs for its pesticide class and oxidizable core. acs.org This was based on its calculated ΔE (a measure of reactivity) being above the 80th percentile and its log Do/w (a measure of bioavailability) being below the 30th percentile, indicating a favorable profile for environmental degradation under certain conditions. acs.org

Computed Property Percentile Ranking Implication
ΔE>80thHigher reactivity, potentially leading to faster degradation
log Do/w<30thLower bioavailability, suggesting reduced potential for bioaccumulation

This table illustrates the type of data that can be generated through computational screening to correlate structural features with environmental properties.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov Molecular dynamics simulations can then be used to study the stability and conformational changes of this complex over time.

Prediction of Binding Interactions with Model Receptors (Non-Clinical)

In a non-clinical research context, molecular docking could be used to investigate the interactions of this compound with various model receptors or surfaces. For example, simulations could predict how this compound binds to a model soil particle or a microbial enzyme involved in its degradation. This would provide insights into its environmental distribution and persistence. The binding affinity is often estimated using scoring functions that calculate the binding free energy. nih.gov

Conformational Analysis and Stability Predictions

The flexible nature of the ethoxy chain in this compound means it can adopt numerous conformations. Conformational analysis, often performed using molecular dynamics simulations, can predict the most stable three-dimensional structures of the molecule in different environments (e.g., in water, at an oil-water interface). nih.gov Understanding the preferred conformation is key to understanding its surfactant properties. These simulations can also provide information on the stability of the molecule under different conditions of temperature and pressure. nih.gov

In Silico Screening and Design of this compound Analogues

In silico screening involves the use of computational methods to search large databases of virtual compounds to identify those with desired properties. nih.gov This approach can be used to design novel analogues of this compound with improved performance or a more favorable environmental profile.

By establishing a QSAR model or a pharmacophore model based on the key structural features of this compound required for its activity, researchers can virtually screen libraries of compounds to find new molecules that fit the model. biorxiv.org For example, one could screen for analogues with potentially lower aquatic toxicity or enhanced biodegradability. This in silico approach significantly reduces the number of compounds that need to be synthesized and tested in the laboratory, saving time and resources. acs.org

While specific in silico screening studies for designing this compound analogues are not readily found in the public domain, the methodologies are well-established in the broader field of chemical design. acs.org

Rational Design for Targeted Research Applications

The rational design of surfactants like this compound for targeted research applications involves the strategic modification of its molecular architecture to achieve desired functionalities. Surfactants are amphiphilic molecules, and their performance is governed by the balance between their hydrophilic (water-attracting) and lipophilic (oil-attracting) portions. The principles of rational design focus on tuning this balance and introducing specific chemical moieties to tailor the surfactant for applications such as stabilizing emulsions, solubilizing membrane proteins, or facilitating specific chemical reactions. nih.govsolubilityofthings.com

This compound's structure consists of a hydrophobic alkylphenol group, a hydrophilic polyethylene (B3416737) oxide (PEO) chain, and a terminal sulfonate group. Each of these components can be systematically altered to modulate its properties.

Hydrophobic Group Modification: The octyl group (a C8 alkyl chain) attached to the phenol (B47542) ring is a key determinant of the surfactant's interaction with non-polar substances. The length and branching of this alkyl chain influence properties like critical micelle concentration (CMC) and the ability to solubilize hydrophobic molecules. For research applications requiring the study of membrane proteins, the detergent's hydrophobic portion can be designed to mimic the lipid bilayer, thereby stabilizing the protein's native conformation. nih.gov

Hydrophilic Chain Length: The number of ethylene (B1197577) oxide (EO) units in the PEO chain dictates the surfactant's water solubility and its hydrophilic-lipophilic balance (HLB). A longer PEO chain generally increases water solubility and the HLB value. For specific research applications, the EO chain length can be optimized. For instance, in emulsion polymerization, the EO chain length affects particle size and stability.

Head Group Variation: The anionic sulfonate head group gives this compound its characteristic charge and interaction with electrolytes. In rational design, the head group can be varied to be cationic, non-ionic, or zwitterionic to suit the specific requirements of a research system, such as altering its binding affinity to charged macromolecules or its performance under different pH conditions. solubilityofthings.com

Optimization of Physicochemical Properties for Environmental Safety

A critical aspect of modern chemical design is ensuring environmental safety. For surfactants, this involves optimizing their structure to enhance biodegradability and reduce aquatic toxicity. Computational studies and Quantitative Structure-Activity Relationship (QSAR) models are instrumental in achieving these goals.

The environmental fate of alkylphenol ethoxylates (APEs), the class of compounds to which this compound belongs, has been studied extensively. A primary concern is their biodegradation. While the ethoxylate chain can be biodegradable, the alkylphenol portion, particularly branched-chain variants, can be more persistent and their degradation products, such as octylphenol (B599344), can be more toxic and act as endocrine disruptors. nm.govresearchgate.netospar.org

The rational design for environmental safety, therefore, focuses on modifications that promote complete biodegradation and minimize the formation of harmful metabolites. Key structural considerations include:

Alkyl Chain Linearity: Linear alkyl chains are generally more readily biodegraded by microorganisms than branched chains. Designing surfactants with linear hydrophobic tails can significantly improve their environmental profile. nm.gov

Ethoxylate Chain Length and Aquatic Toxicity: QSAR studies on alcohol ethoxylate surfactants have demonstrated a clear relationship between structure and aquatic toxicity. Toxicity to aquatic organisms like Daphnia magna and fathead minnows tends to increase with increasing alkyl chain length and decrease with an increasing number of ethylene oxide (EO) units. oup.comresearchgate.net This suggests that surfactants with a higher degree of ethoxylation may have a lower immediate environmental impact.

Computational tools are increasingly used to predict the environmental fate and toxicity of chemicals. Models like the US EPA's EPISuite can estimate properties such as biodegradation half-life and aquatic toxicity. nih.gov A study leveraging a pesticide indirect photodegradation database identified this compound among compounds with a high oxidation potential (ΔE) and low distribution coefficient (log Do/w), properties that can influence its environmental persistence and bioavailability. acs.org

Below is a table summarizing the relationship between the structural features of alkylphenol ethoxylate-type surfactants and their environmental properties, based on established SAR principles.

Structural FeatureImpact on Environmental SafetyResearch Finding
Alkyl Chain Structure Linear chains are more readily biodegradable than branched chains.Branched alkyl chains contribute to the persistence of degradation products like alkylphenols. nm.govresearchgate.net
Alkyl Chain Length Toxicity to aquatic organisms generally increases with longer alkyl chains.Studies on alcohol ethoxylates show a positive correlation between alkyl chain length and aquatic toxicity. oup.com
Ethylene Oxide (EO) Chain Length Toxicity to aquatic organisms tends to decrease with an increased number of EO units.QSAR models indicate that a higher degree of ethoxylation reduces acute toxicity. oup.comresearchgate.net
Overall Hydrophobicity Higher hydrophobicity (lower water solubility) can lead to increased bioconcentration and toxicity.Toxicity of surfactants is often correlated with their hydrophobicity. researchgate.net

These principles guide the design of next-generation surfactants that are both effective in their application and benign to the environment. By optimizing the physicochemical properties of molecules like this compound through computational modeling and SAR analysis, it is possible to create safer and more sustainable chemical products.

Applications of Entsufon Sodium in Non Therapeutic Research and Development

Role in Formulation Science (Non-Pharmaceutical)

In the field of non-pharmaceutical formulation science, entsufon (B1607324) sodium is valued for its effectiveness in creating and stabilizing complex mixtures.

Entsufon sodium functions as a potent emulsifying agent in the development of research formulations. An emulsifier enables the mixing of two otherwise immiscible liquids, such as oil and water, to form a stable substance known as an emulsion. scribd.com this compound, with its amphiphilic molecular structure containing both hydrophobic and hydrophilic groups, positions itself at the oil-water interface, reducing the interfacial tension and preventing the liquids from separating. stfc.ac.uk

A well-documented example of its application is in the formulation of sudsing emulsions, where it is used to create a stable colloidal dispersion. google.comgoogle.comdrugs.com In these research formulations, it helps to uniformly disperse active ingredients and other components like petrolatum and lanolin cholesterols within an aqueous base. drugs.comcambridge.orgrxlist.com This property is critical in developing prototype formulations for various industries where stable emulsions are required.

The fundamental surfactant properties of this compound make it a valuable compound in material science research. Surfactants, or surface-active agents, are compounds that lower the surface tension between a liquid and another phase, be it a gas, another liquid, or a solid. stfc.ac.uk this compound, classified as an anionic surfactant, is utilized in studies focused on interfacial phenomena. taylorandfrancis.com

In material science, researchers use surfactants like this compound to:

Create Stable Dispersions: Aid in the dispersion of solid particles in a liquid medium to prevent aggregation and settling, which is crucial for developing new coatings, inks, and composite materials.

Study Micelle Formation: Investigate the formation of micelles—aggregates of surfactant molecules dispersed in a liquid colloid—which is fundamental to understanding cleaning mechanisms and reaction kinetics in colloidal systems. stfc.ac.ukatamanchemicals.com

Modify Surface Properties: Alter the wettability and adhesion characteristics of material surfaces.

Research in this area often relies on the consistent and reproducible performance of surfactants to develop materials with specific, high-performance characteristics. atamanchemicals.com

Research ApplicationFunction of this compoundRelevant Field
Emulsion DevelopmentStabilizes oil-in-water mixturesFormulation Science
Particle DispersionPrevents aggregation of solid particles in a liquidMaterial Science, Coatings
Interfacial StudiesReduces surface and interfacial tensionColloid Science
Micelle ResearchForms aggregates for solubilization studiesPhysical Chemistry

Use as a Chemical Standard or Reagent in Laboratory Procedures

This compound is supplied by chemical companies as a biochemical reagent for research use only. medkoo.com In this capacity, it serves as a well-characterized anionic surfactant for a variety of laboratory procedures. Its availability in a purified form, often as a solid powder with a specified purity level, allows it to be used as a reference standard in analytical chemistry or as a component in experimental test buffers and solutions. medkoo.com

The precise and known chemical identity of this compound is essential for the reproducibility of scientific experiments. Its use as a reagent is critical in studies that aim to evaluate the effects of anionic surfactants or to develop and test new formulations where surface activity is a key parameter.

IdentifierValue
IUPAC Name sodium;2-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethanesulfonate nih.gov
CAS Number 2917-94-4 nih.gov
Molecular Formula C₂₀H₃₃NaO₆S nih.gov
Molecular Weight 424.5 g/mol nih.gov
Common Synonyms Sodium octoxynol-2 ethane (B1197151) sulfonate, Triton X-200 nih.gov
Physical Form Liquid, Solid powder medkoo.comnih.gov

Research on Advanced Cleansing Agents (non-clinical, e.g., for equipment, surfaces)

This compound is identified as a synthetic detergent and is a key component in bacteriostatic cleansing formulations. drugs.comrxlist.com Its detergent properties are central to research on advanced cleansing agents for non-clinical applications, such as the cleaning of laboratory equipment and industrial surfaces.

The cleansing action of this compound stems from its nature as a surfactant. It lowers the surface tension of water, allowing the cleaning solution to better penetrate and wet surfaces. Its molecules emulsify and solubilize greasy or oily soils and lift particulate matter, allowing them to be rinsed away. stfc.ac.uk

Research in this area involves:

Formulation Optimization: Studying the synergistic effects of this compound with other components, such as builders, solvents, and antimicrobial agents, to create highly effective cleansers for specific contaminants and surfaces.

Performance Testing: Evaluating the efficacy of this compound-based formulations in removing various types of soil from materials like glass, stainless steel, and polymers without causing damage.

Mechanism Studies: Investigating the physicochemical mechanisms by which it enhances cleaning performance, contributing to the rational design of next-generation industrial and institutional cleaners. google.com

While many documented formulations containing this compound are for topical use, the fundamental principles of its detergent and sudsing action are directly applicable to the development of high-performance cleansers for hard surfaces. google.comdrugs.com

Future Research Directions and Unexplored Avenues

Integration with Advanced Omics Technologies

The field of "omics" offers a powerful lens through which to understand complex biological systems. While the direct application of entsufon (B1607324) sodium in omics research is still an emerging area, preliminary findings suggest intriguing possibilities.

A recent study integrating transcriptomics and metabolomics to investigate nutritional risk and neurodevelopment in children with congenital heart disease identified entsufon sodium as a compound of interest. epa.gov In this research, which utilized liquid chromatography-mass spectrometry (LC-MS/MS) for metabolomic analysis, this compound was detected and its levels were found to be altered, suggesting a potential association with the pathophysiological state being studied. epa.gov The study highlights how untargeted metabolomic and lipidomic profiling can pinpoint molecules like this compound that may serve as biomarkers or be involved in disease mechanisms. rsc.org

Future research could delve deeper into the role of this compound in such complex biological matrices. For instance, its impact on the plasma metabolome and lipidome could be systematically investigated in various physiological and pathological conditions. rsc.org The use of advanced analytical platforms like high-resolution mass spectrometry is crucial for these studies, allowing for the detection and quantification of a wide range of metabolites. rivm.nl Furthermore, the integration of metabolomics data with other omics data, such as transcriptomics and proteomics, could provide a more holistic understanding of the biological pathways influenced by or involving this compound. rxlist.com

Table 1: this compound in a Metabolomics Study

Parameter Value/Observation Source
Study Context Nutritional risk and neurodevelopment in children with congenital heart disease epa.gov
Analytical Technique Liquid Chromatography-Mass Spectrometry (LC-MS/MS) epa.gov

| Finding | this compound was identified as a differentially expressed metabolite. | epa.gov |

Development of Novel Analytical Probes and Sensors

The development of sensitive and selective analytical methods is paramount for understanding the behavior and fate of surfactants like this compound in various environments. While specific probes for this compound are not yet widely reported, advancements in sensor technology for anionic surfactants, in general, pave the way for future innovations.

Electrochemical sensors, including potentiometric and amperometric sensors, have shown significant promise for the detection of anionic surfactants. rsc.orgresearchgate.nettandfonline.comresearchgate.net These sensors can be designed to be simple, low-cost, and reliable, offering a significant advantage over traditional methods like two-phase titration, which can be time-consuming and involve hazardous chemicals. rsc.orgresearchgate.net For instance, potentiometric sensors for anionic surfactants have been developed using ion-pair complexes incorporated into PVC membranes. researchgate.netunibl.org The development of solid-state sensors using materials like multi-walled carbon nanotubes (MWCNTs) as conducting substrates further enhances their sensitivity and robustness. unibl.org

Another promising avenue is the development of optical sensors, particularly those based on host-guest chemistry. nih.govnih.govfrontiersin.org These sensors often utilize macrocyclic hosts, such as calixarenes or cyclodextrins, which can encapsulate a fluorescent dye. nih.govnih.govfrontiersin.org The presence of an analyte, such as a surfactant, can displace the dye, leading to a change in the fluorescent signal. nih.govfrontiersin.org This principle, known as a fluorescent indicator displacement (FID) assay, can be highly sensitive and selective. nih.govfrontiersin.org Given the amphiphilic nature of this compound, designing a macrocyclic host that can specifically recognize its structure could lead to the creation of a dedicated optical sensor.

Table 2: Potential Sensor Technologies for this compound

Sensor Type Principle of Operation Potential Application Source(s)
Electrochemical Sensor Potentiometric or amperometric detection of anionic surfactants. Environmental monitoring, quality control in formulations. rsc.orgresearchgate.nettandfonline.comresearchgate.netunibl.org

| Optical (FID) Sensor | Displacement of a fluorescent dye from a macrocyclic host by the surfactant. | High-sensitivity detection in biological and environmental samples. | nih.govnih.govfrontiersin.org |

Role in Interdisciplinary Chemical Research

The unique properties of surfactants make them valuable tools in a wide range of scientific disciplines, and this compound is no exception. Its ability to act as a detergent and emulsifier has led to its inclusion in specialized formulations for diverse applications, from personal care to advanced drug delivery. drugs.comrxlist.comnih.gov

One notable interdisciplinary application is its use in a formulation for personal hygiene in space missions. 3vsigmausa.com In this context, this compound was considered as a non-ionic detergent for use in a paste for ultrasonic cleaning devices, highlighting its utility in extreme and resource-limited environments. 3vsigmausa.com

In the pharmaceutical sciences, this compound is a component of the antibacterial skin cleanser pHisoHex, where it is part of a stable emulsion that also contains the active ingredient hexachlorophene. drugs.comrxlist.com This demonstrates its role in creating effective delivery systems for topical drugs. The broader field of surfactant-based drug delivery systems is an active area of research, with surfactants being used to create micelles, nanoemulsions, and other nanocarriers to improve the solubility and bioavailability of drugs. nih.govmdpi.comijpras.comxisdxjxsu.asia Future research could explore the potential of this compound in more advanced drug delivery systems, such as those designed for targeted cancer therapy or for the delivery of biologics. nih.gov

The application of surfactants also extends to the formulation of advanced materials and in the field of biotechnology. For example, this compound is listed as a potential component in various pharmaceutical formulations, including those for gene therapy vectors like adeno-associated virus (AAV). google.comgoogle.com

Computational and AI-Driven Discovery of New this compound Applications

Artificial intelligence (AI) and computational modeling are revolutionizing the field of chemical and materials science, offering powerful tools for the design and discovery of new molecules and formulations. nih.govh5mag.comfastformulator.com These technologies have significant potential to uncover new applications for existing compounds like this compound.

Furthermore, computational methods are being employed to design safer and more effective chemicals. In one study, a computational framework was developed to design chemicals with minimal biological activity while maintaining their intended function. h5mag.com this compound was identified in this study as a potential alternative in a screening for safer pesticides, based on its predicted electronic and physicochemical properties. h5mag.com This highlights the potential of computational screening to repurpose existing chemicals for new applications.

Table 3: AI and Computational Approaches for Surfactant Research

Approach Description Potential Application for this compound Source(s)
AI-Driven Formulation Using machine learning to predict the properties and performance of formulations. Optimizing personal care products, designing new industrial formulations. h5mag.comfastformulator.comnouryon.com
Computational Screening In silico evaluation of chemical properties for safety and efficacy. Identifying new, safer applications, such as in agriculture. h5mag.com

Q & A

Q. What experimental methodologies are recommended for elucidating the mechanism of action of Entsufon sodium in pharmacological studies?

  • Methodological Answer : To investigate mechanisms of action, combine in vitro biochemical assays (e.g., enzyme inhibition studies, receptor binding assays) with in vivo models to assess physiological responses. Use techniques like:
  • Molecular docking simulations to predict binding affinity to target proteins.

  • Western blotting or qPCR to analyze downstream gene/protein expression changes .

  • Isothermal titration calorimetry (ITC) for thermodynamic profiling of interactions .
    Validate findings through dose-response studies and control experiments to rule off-target effects. Always reference established protocols from literature to ensure reproducibility .

    • Table 1: Key Methodologies for Mechanism Studies
TechniqueApplicationKey ConsiderationsEvidence Reference
Molecular DockingPredict target binding sitesValidate with wet-lab experiments
ITCQuantify binding thermodynamicsRequires high-purity reagents
qPCR/Western BlotMeasure gene/protein expressionInclude housekeeping gene controls

Q. How can researchers ensure accurate quantification of this compound in complex biological matrices?

  • Methodological Answer : Employ chromatographic techniques (e.g., HPLC-UV or LC-MS/MS ) with rigorous validation per ICH guidelines:
  • Calibration curves : Use ≥6 concentration points with R² > 0.98.
  • Recovery studies : Spike known concentrations into matrices (e.g., plasma, tissue homogenates) to assess extraction efficiency.
  • Stability tests : Evaluate degradation under storage/processing conditions .
    Cross-validate results with orthogonal methods (e.g., spectrophotometry) to confirm specificity .

Q. What are the best practices for designing pharmacokinetic studies for this compound?

  • Methodological Answer :
  • Study Design : Use a crossover or parallel-group design with appropriate sample sizes (power analysis ≥80%).
  • Sampling Schedule : Collect serial blood/tissue samples post-administration to capture absorption, distribution, and elimination phases.
  • Data Analysis : Apply non-compartmental modeling (e.g., WinNonlin) to calculate AUC, Cmax, and t1/2.
    Include control groups and account for inter-individual variability through stratification (e.g., age, sex) .

Advanced Research Questions

Q. How should researchers address contradictory data in studies investigating this compound’s efficacy?

  • Methodological Answer :
  • Reanalyze raw data : Check for outliers, assay variability, or confounding variables (e.g., batch differences in compound purity) .
  • Meta-analysis : Compare findings across studies, focusing on differences in experimental conditions (e.g., dosage, model systems) .
  • Mechanistic follow-up : Use in vitro systems to isolate variables (e.g., cell lines vs. primary cells) and identify sources of discrepancy .
    Document limitations transparently and propose replication studies under standardized protocols .

Q. What strategies optimize experimental conditions for studying this compound’s synergistic effects with other therapeutics?

  • Methodological Answer :
  • Dose-Matrix Screening : Use factorial designs to test multiple combinations (e.g., 3×3 grids) and calculate synergy scores (e.g., Chou-Talalay method).
  • Pharmacodynamic Markers : Monitor biomarkers (e.g., cytokine levels, apoptosis markers) to quantify combined effects .
  • Computational Modeling : Predict synergistic interactions using systems biology approaches before empirical testing .
    Ensure statistical robustness with Bonferroni correction for multiple comparisons .

Q. How can longitudinal studies on this compound’s toxicity balance ethical constraints with data reliability?

  • Methodological Answer :
  • Alternative Models : Use in vitro organoids or ex vivo tissue slices to reduce animal use while maintaining physiological relevance .
  • Endpoint Selection : Prioritize non-invasive biomarkers (e.g., serum enzymes for hepatotoxicity) over terminal procedures.
  • Ethical Oversight : Follow institutional review board (IRB) guidelines for humane endpoints and sample size minimization .
    Publish negative results to inform future study designs and avoid redundancy .

Data Management & Reproducibility

Q. What frameworks ensure robust data management in this compound research?

  • Methodological Answer :
  • FAIR Principles : Make data Findable, Accessible, Interoperable, and Reusable. Use repositories like Zenodo or Figshare.

  • Metadata Standards : Document experimental conditions (e.g., temperature, pH) using structured templates .

  • Version Control : Track dataset iterations with tools like Git or electronic lab notebooks (ELNs) .

    • Table 2: Data Management Checklist
ComponentAction ItemEvidence Reference
MetadataAdopt MIAME or ARRIVE guidelines
StorageUse encrypted, cloud-backed systems
ReproducibilityShare raw data and analysis code

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.